Regioisomeric Scaffold Differentiation for LSD1 Inhibitor Design
The 2-methyl-6-[(piperidin-4-yl)methoxy]pyridine scaffold is a distinct regioisomer of the validated 3-(piperidin-4-ylmethoxy)pyridine LSD1 pharmacophore. Compounds in the 3-substituted series achieve Ki values as low as 29 nM against LSD1 with >160-fold selectivity over MAO A and MAO B [1]. In addition, a crystal structure of an LSD1 inhibitor bearing a 5-(piperidin-4-ylmethoxy)-2-tolylpyridine motif reveals that the piperidine ring engages Asp555 and Asn540 and that the cyano group hydrogen-bonds with Lys661—interactions mediated by the precise placement of the methyleneoxy linker on the pyridine ring [2]. Moving this linker to the 6-position (as in the target compound) while retaining the 2-methyl group offers a regioisomeric vector for probing SAR around the LSD1 catalytic cleft and the hydrophobic pocket occupied by the 4-methylphenyl group in the co-crystal structure.
| Evidence Dimension | LSD1 inhibitory activity (class-level SAR) |
|---|---|
| Target Compound Data | No direct LSD1 IC₅₀/Ki data available for CAS 2097937-77-2 at time of writing. |
| Comparator Or Baseline | (a) 3-(Piperidin-4-ylmethoxy)pyridine series: Ki as low as 29 nM, >160× selectivity over MAO A/B [1]; (b) 5-(Piperidin-4-ylmethoxy)-2-tolylpyridine-3-carbonitrile co-crystallized with LSD1 at 2.96 Å resolution [2]; (c) Regioisomeric 4-substituted variant (CAS 1261233-53-7) is commercially available but lacks documented LSD1 activity. |
| Quantified Difference | Not quantifiable for the target compound; class-level potency range spans 0.029 μM to >100 μM depending on precise substituent pattern [1][3]. |
| Conditions | LSD1 biochemical assay (Ki determination); LSD1-CoREST X-ray co-crystallography |
Why This Matters
Procurement of a regioisomerically defined building block enables systematic exploration of linker-position SAR for LSD1, a validated oncology target—generic substitution without positional control risks ordering an inactive isomer.
- [1] Wu, F., et al. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. J. Med. Chem., 2016, 59(1), 253-263. View Source
- [2] Sato, S., Hashimoto, T., Niwa, H. Crystal structure of LSD1 in complex with 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile at 2.96 Å. Molecules, 2018, 23(7). View Source
- [3] One, P., et al. Table 1. Structures and LSD1 inhibitory activities of compounds 1–35. PLoS ONE, 2017. IC₅₀ values ranging from 0.0098 μM to >100 μM depending on aryl and linker substitution. View Source
